molecular formula C35H33N3O3S B2619841 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 681276-12-0

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone

Cat. No.: B2619841
CAS No.: 681276-12-0
M. Wt: 575.73
InChI Key: KDQIMCAGPLNVTB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 3,4-dihydropyrazole core substituted with two 4-methoxyphenyl groups at positions 3 and 3. The pyrazole ring is further linked via a sulfanylethanone bridge to a 1-[(3-methylphenyl)methyl]indole moiety. The presence of electron-donating methoxy and methyl groups likely enhances its stability and modulates electronic properties, which may influence reactivity and biological activity.

Crystallographic characterization of such compounds typically employs programs like SHELXL for small-molecule refinement and WinGX/ORTEP for structural visualization . These tools ensure precise determination of bond lengths, angles, and intermolecular interactions critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N3O3S/c1-24-7-6-8-25(19-24)21-37-22-34(30-9-4-5-10-32(30)37)42-23-35(39)38-33(27-13-17-29(41-3)18-14-27)20-31(36-38)26-11-15-28(40-2)16-12-26/h4-19,22,33H,20-21,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQIMCAGPLNVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under acidic or basic conditions to form the dihydropyrazole core.

    Indole Attachment: The indole moiety can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with a benzyl halide in the presence of a Lewis acid catalyst.

    Sulfanyl Group Introduction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyrazole ring or the indole moiety using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole or indole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It could affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

The compound shares structural motifs with pyrazole-based derivatives reported in the literature. Below is a comparative analysis:

Table 1: Comparison of Key Structural and Functional Features
Compound Class/Name Core Structure Substituents/Functional Groups Biological Activity Synthesis Method
Target Compound 3,4-Dihydropyrazole + Indole 4-Methoxyphenyl, 3-methylbenzyl, sulfanylethanone Not reported in evidence Likely multi-step condensation
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (a,b) Pyrazole + dihydropyridine Aryl (e.g., furyl, chlorophenyl) Antimicrobial α,β-unsaturated ketone + malononitrile
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide () Pyrazole + sulfonamide Butyl, methyl, chlorophenyl carbamoyl Not reported Sulfonamide coupling
Key Observations:

Core Heterocycles :

  • The target compound combines dihydropyrazole and indole, whereas analogs in and feature pyrazole fused with dihydropyridine or sulfonamide groups. The indole moiety in the target compound may confer distinct electronic properties compared to simpler aryl substituents in analogs.

Functional Groups: The sulfanylethanone bridge in the target compound is unique; analogs in use thioxo or cyano groups, which influence solubility and reactivity.

Synthetic Routes :

  • The target compound’s synthesis likely involves condensation of a pyrazole precursor with an indole-thiol intermediate, similar to the α,β-unsaturated ketone pathway in . Sulfonamide derivatives () require coupling with isocyanates, a divergent approach.

Biological Activity: While the target compound’s activity is unspecified, pyrazole-dihydropyridine hybrids in exhibit antimicrobial properties, suggesting that the indole and sulfanylethanone groups in the target compound could similarly interact with microbial targets.

Crystallographic and Computational Analysis

Structural refinement using SHELXL () is critical for confirming the stereochemistry of such complex molecules. For example, the dihydropyrazole ring’s planarity and the indole moiety’s torsion angles would be validated via this software, as seen in analogous studies. Computational modeling (e.g., density functional theory) could further compare electronic profiles with sulfonamide analogs () to predict reactivity or binding affinity.

Biological Activity

The compound 1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone is a synthetic organic molecule belonging to the pyrazole class, characterized by its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is notable for its intricate molecular design, which includes:

  • Molecular Formula: C22H20N2O3S
  • Molecular Weight: 392.5 g/mol
  • IUPAC Name: this compound

The presence of methoxy groups and an indole moiety suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds in the pyrazole family have been shown to inhibit various enzymes, including cholinesterases and dihydroorotate dehydrogenase (DHODH), which are crucial in metabolic pathways. For instance, one study indicated that a related pyrazole compound inhibited DHODH more effectively than established inhibitors like brequinar and teriflunomide .
  • Receptor Modulation : The compound may interact with specific cellular receptors, influencing signal transduction pathways that are vital for cellular responses.

Anticancer Activity

Research has demonstrated that derivatives of pyrazoles exhibit significant anticancer properties. The compound was evaluated using the National Cancer Institute's 60-cell line screening protocol. Results indicated selective activity against certain cancer types, particularly leukemia .

Cancer TypeSensitivity (IC50)
LeukemiaModerate
MelanomaLow
Lung CancerLow
Colon CancerLow

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored extensively. The compound's structure suggests potential antibacterial properties due to the presence of sulfur and aromatic rings, which can enhance membrane permeability in bacterial cells. Studies have shown that similar compounds possess moderate antibacterial activity against various pathogens .

Case Studies and Research Findings

  • In Vitro Studies : A case study involving a related pyrazole compound demonstrated significant inhibition of butyrylcholinesterase (BChE) with an IC50 value comparable to physostigmine, indicating potential for neuroprotective applications .
  • Antioxidant Properties : Some derivatives have exhibited antioxidant capabilities, contributing to their overall therapeutic potential. This is particularly relevant in cancer treatment where oxidative stress plays a role in tumor progression.

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